molecular formula C6F13N B1586757 Perfluoro-N-methylpiperidine CAS No. 359-71-7

Perfluoro-N-methylpiperidine

Cat. No.: B1586757
CAS No.: 359-71-7
M. Wt: 333.05 g/mol
InChI Key: KCOKATNPCXDTEB-UHFFFAOYSA-N
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Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine chemical compounds characterized by multiple fluorine atoms attached to an alkyl chain. wikipedia.org These substances are known for their resistance to degradation due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. europa.eu This stability makes them persistent in the environment, leading to their description as "forever chemicals". wikipedia.org The PFAS family is extensive, with some estimates suggesting between 8,000 and 7 million different chemicals fall under this classification. wikipedia.org

PFAS are broadly divided into two main classes: polymers and nonpolymers. itrcweb.org The nonpolymer class is further subdivided into perfluoroalkyl substances and polyfluoroalkyl substances. itrcweb.org Perfluoroalkyl substances are fully fluorinated, meaning all possible hydrogen atoms on the carbon chain (the "tail") have been replaced by fluorine atoms. itrcweb.org Perfluoro-N-methylpiperidine falls into this category. Specifically, it is a perfluorinated cyclic tertiary amine. Such compounds are of interest due to their high chemical and thermal stability. diva-portal.orggoogle.com The classification of PFAS can be complex, with various definitions used by different organizations. wikipedia.org However, the core feature remains the perfluoroalkyl moiety, C_nF_{2n+1}. wikipedia.org

Historical Trajectories and Early Research Perspectives on Perfluorinated Cyclic Amines

The field of organofluorine chemistry began even before the isolation of elemental fluorine, with the first synthesis of an organofluorine compound reported in 1835. nih.gov A significant milestone for the synthesis of perfluorinated compounds was the development of electrochemical fluorination (ECF) in the early 1940s by J. Simons. fluorine1.ru This method involves passing a direct current through a solution of an organic substance in anhydrous hydrogen fluoride (B91410), resulting in the replacement of all hydrogen atoms with fluorine. fluorine1.ru

ECF became a key method for producing various perfluorinated substances, including perfluorinated tertiary amines like this compound. fluorine1.ru Early research into perfluorinated cyclic amines focused on their synthesis and fundamental properties. For instance, the electrochemical fluorination of N,N-dialkylamino substituted carboxylic acids was found to produce the corresponding perfluorinated acid fluorides and heterocyclic compounds. fluorine1.ru The yields and specific products of these reactions were observed to depend on the structure of the initial carbon chain and the position of the amino group. fluorine1.ruresearchgate.net Initial investigations also revealed that perfluorinated tertiary cyclic amines could undergo isomerization when heated with catalysts like antimony pentafluoride. researchgate.net These early studies laid the groundwork for understanding the behavior of these highly stable molecules.

Significance and Emerging Research Directions for this compound

The significance of this compound and related perfluorinated cyclic amines stems from their unique physical and chemical properties, which make them valuable in specialized applications. Perfluorinated organic compounds, including tertiary amines, are noted for being inert, non-flammable, and stable over a wide temperature range. fluorine1.ru This has led to their use as heat-carriers and liquid dielectrics in various technical fields. fluorine1.ru Some complex emulsions containing perfluorinated tertiary amines, such as perfluoro-N-4-(methylcyclohexyl)-piperidine, have been investigated for medical purposes as oxygen carriers or blood substitutes. google.com

Current and emerging research directions are exploring the use of fluorinated piperidine (B6355638) structures as building blocks in medicinal chemistry for the development of new drugs, particularly those targeting the central nervous system. ontosight.ainih.gov The incorporation of fluorine into organic molecules can significantly alter their properties, and the piperidine scaffold is a common feature in many pharmaceuticals. nih.govjournalagent.com

Furthermore, as analytical techniques for detecting PFAS become more advanced, there is a growing need to understand the full range of these substances in the environment. frontiersin.orgmdpi.com The development of sensitive analytical methods, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection of a wide array of PFAS, including less common ones, at very low concentrations. mdpi.comacs.orgfda.gov Research is also focused on the environmental fate and transport of the broader class of PFAS, with studies indicating that some of these compounds can be transported over long distances in the atmosphere. publish.csiro.au While much of the focus has been on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), the unique properties of perfluorinated cyclic amines like this compound warrant further investigation into their behavior and potential applications.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₆F₁₃N
CAS Number 359-71-7
Common Synonyms Undecafluoro-1-(trifluoromethyl)piperidine; Perfluoro(N-methylpiperidine)
Class Perfluoroalkyl Substance (PFAS); Perfluorinated Cyclic Amine

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13N/c7-1(8)2(9,10)4(13,14)20(6(17,18)19)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOKATNPCXDTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(N(C(C1(F)F)(F)F)C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189465
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
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Molecular Weight

333.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

359-71-7
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
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Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
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Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
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Record name 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)piperidine
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Record name Perfluoro-N-methylpiperidine
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Synthetic Methodologies for Perfluoro N Methylpiperidine and Its Analogues

Electrochemical Fluorination as a Primary Synthetic Pathway

Electrochemical fluorination (ECF), specifically the Simons process, is a cornerstone for the production of perfluorocarbon-based compounds, including perfluorinated amines, ethers, and acids. wikipedia.org This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org

R₃C–H + HF → R₃C–F + H₂ wikipedia.org

This process continues until all hydrogen atoms on the carbon skeleton are replaced by fluorine. However, the process is often accompanied by side reactions such as fragmentation and isomerization. researchgate.net

Optimization of ECF for piperidine (B6355638) systems is crucial due to challenges like low selectivity and yield. ugent.be A significant advancement in this area is the use of microflow reactors. This approach offers superior control over reaction parameters such as temperature and residence time, owing to the high surface-to-volume ratio and excellent heat and mass transfer properties of microreactors. ugent.be By transferring the ECF of piperidines into a continuous flow microreactor, it is possible to enhance process safety and increase reaction selectivity, thus leading to higher yields and a more sustainable production method. ugent.be

The direct electrochemical fluorination of N-methylpiperidine or its isomers to yield the desired perfluorinated product is challenging. Studies on the ECF of various methylpiperidines (2-methyl, 3-methyl, and 4-methyl) have shown that extensive cleavage of the C–N bond occurs. researchgate.net This fragmentation significantly reduces the yield of the target perfluoro-(N-fluoro cyclic amines). researchgate.net

An alternative and often higher-yielding route involves the electrochemical fluorination of corresponding alkyl-substituted pyridines. This process affords perfluoro-(N-fluoroalkylpiperidines) with yields that are highly dependent on the position and number of alkyl substituents on the starting pyridine (B92270) ring. rsc.org For instance, the ECF of 2,6-dimethylpyridine (B142122) gives a 26% yield of the corresponding perfluorinated piperidine, whereas 3-methylpyridine (B133936) results in only a 2% yield. rsc.org Carbon-chain isomerization can also occur during ECF, further complicating selectivity. researchgate.net

Table 1: Yields of Perfluoro-(N-fluoroalkylpiperidines) from ECF of Alkyl-Substituted Pyridines This interactive table summarizes the reported yields for the electrochemical fluorination of various alkylpyridine precursors.

Starting MaterialYield of Perfluoro-(N-fluoroalkylpiperidine)Reference
Pyridine8% rsc.org
2-Methylpyridine13% rsc.org
3-Methylpyridine2% rsc.org
2,6-Dimethylpyridine26% rsc.org
2,4-Dimethylpyridine11% rsc.org
3,5-Dimethylpyridine2% rsc.org
2,4,6-Trimethylpyridine10% rsc.org
2-Ethylpyridine1% rsc.org

Post-Fluorination Functionalization and Derivative Synthesis

The chemical inertness of the perfluorinated skeleton makes subsequent functionalization difficult. However, specific transformations have been developed to introduce new functionalities or create related unsaturated systems.

Perfluorinated piperidines can be chemically transformed into valuable perfluorinated aza-aromatic systems through controlled defluorination. researchgate.net A notable example is the thermal reaction of perfluoro-N-fluoropiperidine with perfluoropropene in the presence of caesium fluoride. This reaction is believed to proceed through an initial defluorination of the piperidine ring to form perfluoro-2,3,4,5-tetrahydropyridine. researchgate.net This intermediate is then attacked by a perfluoroisopropyl anion (generated from perfluoropropene and CsF). Subsequent aromatization of the resulting adduct leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine) and ultimately perfluoro-(2-isopropylpyridine). researchgate.net This pathway demonstrates a strategic dehydrofluorination-addition-aromatization sequence to convert saturated perfluorinated aza-heterocycles into functionalized perfluorinated pyridines.

The synthesis of structurally related perfluorinated piperidine derivatives can be achieved by selecting different starting materials for the electrochemical fluorination process. For example, the ECF of a mixture containing benzotrifluoride (B45747) and triallylamine (B89441) has been shown to produce a range of perfluorinated tertiary amines, including perfluoro-N-(n-propyl)-3-methylpiperidine, as a result of the combined fluorination of the components. fluorine1.ru Furthermore, the ECF of various cyclic amines and their derivatives can lead to different perfluorinated products, although often in low yields due to ring cleavage and fragmentation. researchgate.net The synthesis of a broader range of partially fluorinated piperidine derivatives is more common and utilizes a wider array of synthetic methods, including the hydrogenation of fluoropyridines and nucleophilic fluorination. acs.orgenamine.netmdpi.com

Table 2: Synthesis of Selected Perfluorinated Piperidine Derivatives This interactive table provides examples of synthesized perfluorinated piperidine analogues and their precursors.

ProductPrecursor(s)Synthetic MethodReference
Perfluoro-(N-fluoro-2-methylpiperidine)2-MethylpyridineElectrochemical Fluorination rsc.org
Perfluoro-(N-fluoro-2,6-dimethylpiperidine)2,6-DimethylpyridineElectrochemical Fluorination rsc.org
Perfluoro-N-(n-propyl)-3-methylpiperidineBenzotrifluoride & TriallylamineCombined Electrochemical Fluorination fluorine1.ru
Perfluoro-(2-isopropylpyridine)Perfluoro-N-fluoropiperidine & PerfluoropropeneThermal reaction/Defluorination researchgate.net

Advanced Spectroscopic and Structural Characterization of Perfluoro N Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of fluorinated organic molecules. The presence of the spin-1/2 nucleus, ¹⁹F, with its high natural abundance and gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative tool.

¹⁹F NMR spectroscopy offers several advantages for the characterization of perfluorinated compounds like Perfluoro-N-methylpiperidine. The ¹⁹F nucleus exhibits a much wider range of chemical shifts compared to ¹H NMR, spanning over 800 ppm, which provides excellent spectral dispersion and reduces the likelihood of signal overlap even in complex molecules. icpms.cz This large chemical shift dispersion is highly sensitive to the local electronic environment, making it a precise probe for identifying different fluorine atoms within the molecule. icpms.czresearchgate.net

In this compound, distinct signals are expected for the fluorine atoms of the N-trifluoromethyl (N-CF₃) group and the three different pairs of geminal fluorine atoms on the piperidine (B6355638) ring (at positions 2, 3, and 4). Based on typical chemical shift ranges for perfluorinated systems, the expected ¹⁹F NMR chemical shifts can be estimated. ucsb.edu

Table 1: Estimated ¹⁹F NMR Chemical Shift Ranges for this compound

Fluorine GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
N-CF₃ -55 to -70
Ring -CF₂ - (Position 2, adjacent to N)-80 to -110
Ring -CF₂ - (Position 4)-120 to -140
Ring -CF₂ - (Position 3)-120 to -140

Note: These are estimated ranges based on data for similar perfluorinated structures. The exact chemical shifts can be influenced by solvent and temperature.

Furthermore, through-bond J-coupling between fluorine nuclei (²JFF, ³JFF, ⁴JFF, and even ⁵JFF) provides valuable information about the connectivity and stereochemical relationships within the molecule. icpms.cz The analysis of these coupling constants is crucial for the complete assignment of the NMR spectrum and for deducing the molecule's conformation.

The conformational behavior of the piperidine ring is a key aspect of its structure. Like its hydrogenated counterpart, the perfluorinated piperidine ring is expected to adopt a chair conformation to minimize steric strain. NMR studies on various fluorinated piperidine derivatives have been instrumental in confirming this and in analyzing the conformational preferences of fluorine substituents. researchgate.net

In these analogues, the relative orientation of the fluorine atoms (axial vs. equatorial) is often determined through the analysis of ³J coupling constants in NMR experiments. researchgate.net While direct ³J(¹⁹F, ¹H) coupling analysis is not applicable to the perfluorinated system, the principles of conformational analysis remain relevant. The rigidity of the perfluorinated ring system is expected to be high due to the steric bulk and electrostatic repulsion of the fluorine atoms. This rigidity can lead to distinct NMR signals for axial and equatorial fluorine atoms at room temperature, indicating a slow ring inversion on the NMR timescale.

The conformational preferences in fluorinated piperidines are governed by a complex interplay of factors including:

Steric Repulsion: Minimizing steric clashes between bulky fluorine atoms.

Electrostatic Interactions: Repulsive forces between the electronegative fluorine atoms and the nitrogen lone pair.

Hyperconjugation: Delocalization of electron density, such as nN → σC-F (anomeric effect) or σC-C → σC-F interactions, can stabilize certain conformations.

Computational studies combined with experimental NMR data on fluorinated piperidines have shown that these delocalization forces, along with solvation effects, play a major role in determining the conformational equilibrium. researchgate.net For this compound, a stable chair conformation is the anticipated structure.

Vibrational and Other Spectroscopic Techniques for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information for structural confirmation by probing the vibrational modes of the molecule. spectroscopyonline.comphotothermal.comedinst.com Both techniques can confirm the presence of key functional groups and provide a molecular "fingerprint."

For this compound, the IR and Raman spectra are expected to be dominated by strong vibrations associated with the numerous C-F bonds. The key vibrational modes anticipated for this molecule are:

C-F Stretching Vibrations: These are typically the most intense bands in the IR spectrum of fluorocarbons and appear in the 1400-1000 cm⁻¹ region. The exact frequencies will vary for the CF₃ and CF₂ groups.

CF₂ Deformation Modes: Bending, wagging, and twisting vibrations of the CF₂ groups are expected at lower frequencies, typically in the 800-500 cm⁻¹ range.

Piperidine Ring Vibrations: The stretching and deformation modes of the carbon-carbon skeleton of the piperidine ring will also be present, though they may be coupled with C-F vibrations.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign the complex vibrational spectra of such molecules. researchgate.netnih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Primary Spectroscopic Technique
C-F Stretching (asymmetric & symmetric)1400 - 1100IR (strong), Raman (moderate)
CF₂ Bending / Scissoring800 - 600IR (moderate)
CF₂ Wagging / Twisting600 - 400IR (moderate)
Piperidine Ring Deformation700 - 400Raman (moderate), IR (variable)

Note: These are general frequency ranges for perfluorinated compounds. The spectrum for a specific molecule will show a complex pattern of sharp bands.

Crystallographic Studies of Perfluorinated Piperidine Frameworks

In the solid state, fluorinated piperidine rings almost invariably adopt a chair conformation . nih.gov This minimizes torsional strain and steric interactions across the ring. The substituents on the ring, including fluorine atoms, can occupy either axial or equatorial positions, and their arrangement is determined by the thermodynamic stability of the resulting conformer. In many reported crystal structures of related compounds, bulky substituents preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Given the complete substitution in this compound, the chair conformation represents the most plausible arrangement to accommodate the sterically demanding fluorine atoms. The N-trifluoromethyl group would also be part of this stable conformational arrangement.

Applications and Functional Roles of Perfluoro N Methylpiperidine in Advanced Materials and Chemical Technologies

Perfluoro-N-methylpiperidine as a Specialized Fluorinated Solvent

The complete substitution of hydrogen with fluorine atoms imparts unique solvency properties to this compound. Unlike conventional solvents, it is a poor solvent for most hydrocarbons but exhibits good solubility for other highly fluorinated substances. This characteristic makes it a valuable medium in specialized chemical systems.

Perfluoropolyether (PFPE) lubricants are valued for their exceptional performance across wide temperature ranges and in chemically aggressive environments. dupont.com However, a significant technical challenge is their limited solubility in common acyclic perfluorinated solvents. google.com This can hinder the formulation of stable and effective lubricating compositions.

Research and patent literature reveal that perfluorinated cyclic ethers and perfluorinated N-aliphatic morpholines or piperidines are preferred solvents to overcome this issue. google.com this compound serves as an effective solvent or co-solvent in these systems, capable of dissolving or dispersing the long-chain PFPE polymers to create a uniform fluid. dupont.comgoogle.com This is crucial for applications requiring a lubricant to be applied as a solution or a thin film.

Table: Example of a Perfluoropolyether Lubricating Composition

Component Function Relevant Compound Example
Base Oil Primary Lubricant Perfluoropolyether (PFPE)
Solvent Solubilizing Agent This compound

| Additive | Performance Enhancer | Polytetrafluoroethylene (PTFE) particles |

The production of high-performance fluorinated materials, such as certain fluoropolymers, often requires solution-phase processing for casting films or creating uniform coatings. Many of these advanced polymers are resistant to dissolution in conventional organic solvents. researchgate.net Perfluorinated solvents are among the few media capable of dissolving these polymers. researchgate.net

This compound, as a member of this class, has potential as a processing solvent for creating films and membranes from amorphous perfluoropolymers. researchgate.net Its defined boiling point and chemical stability allow for controlled deposition of the polymer onto a substrate, followed by solvent evaporation to leave a uniform, high-purity fluoropolymer layer. This is critical in manufacturing specialized membranes for filtration or chemically resistant coatings. researchgate.netnih.gov

Integration into High-Performance Materials and Functional Fluids

Beyond its role as a solvent, this compound can be incorporated as a functional component in various high-performance materials, lending its inherent stability and fluorinated nature to the final product.

There is growing research into the use of piperidine (B6355638) and piperidinium-based functional groups in the development of anion-exchange membranes (AEMs). researchgate.netacs.org These membranes are critical components in electrochemical devices like fuel cells and electrolyzers. mdpi.com While much of the current research focuses on non-fluorinated or partially fluorinated polymer backbones functionalized with N-methylpiperidine, the use of a fully fluorinated analogue like this compound as a building block or functional group is an area of exploration. researchgate.netacs.org

The rationale for its potential integration lies in the exceptional chemical stability conferred by the carbon-fluorine bond. nih.gov Incorporating a perfluorinated heterocyclic structure could enhance the durability and operational lifetime of membranes, particularly under the harsh, oxidative, and alkaline conditions found in advanced electrochemical cells. acs.org

The manufacturing of electronics and semiconductors involves numerous steps that require high-purity, inert liquids. diva-portal.org Perfluorinated compounds are widely used in these processes as heat transfer fluids, cleaning solvents, and in etching processes due to their high dielectric strength, chemical inertness, and ability to dissolve specific residues without damaging sensitive components. chemsec.org

This compound is identified as a per- and polyfluoroalkyl substance (PFAS) used in the production processes for electric and electronic parts. diva-portal.org Its properties make it a candidate for use in closed-loop processes such as etching, surface treatments, and photolithography. diva-portal.org Furthermore, its derivatives have been noted in the context of emulsions of perfluoroorganic compounds, highlighting a role in creating stable, functional fluid systems. google.com

Table: Potential Applications of this compound in Electronics

Application Area Function Rationale
Semiconductor Etching Component of etching solutions Chemical inertness and selective solvency
Heat Transfer Dielectric coolant High dielectric strength, thermal stability
Surface Treatment Cleaning/Carrier fluid Low surface tension, ability to dissolve fluorinated greases

| Photolithography | Additive in developer solutions | Facilitates control of the development process |

Environmental Chemistry and Ecotoxicological Considerations of Perfluoro N Methylpiperidine

Environmental Occurrence and Distribution within the Broader PFAS Context

Per- and polyfluoroalkyl substances (PFAS) are recognized as ubiquitous global pollutants due to their widespread use and extreme persistence. mdpi.com These synthetic chemicals have been detected in numerous environmental compartments, including air, soil, sediment, and water systems ranging from groundwater to oceans. clu-in.orgmdpi.com The distribution of these compounds is not limited to industrial areas; long-range atmospheric and oceanic transport allows them to reach even remote locations with no direct point sources. clu-in.orgnih.gov

Historically, environmental monitoring has concentrated on legacy PFAS like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). nih.gov However, as analytical methods have advanced, the focus has expanded to include a much wider array of the thousands of existing PFAS compounds. nih.gov Sources of PFAS in the environment are varied and include direct industrial releases, leaching from consumer products, and effluents from wastewater treatment plants. clu-in.orgmdpi.com Although specific monitoring data for Perfluoro-N-methylpiperidine is not widely available, as a member of the PFAS family, it is presumed to share these general occurrence and distribution characteristics.

Table 1: General Environmental Distribution and Sources of PFAS

Environmental Compartment Common Sources Transport Mechanisms
Water (Groundwater, Surface Water) Industrial discharges, Wastewater treatment plants, Landfill leachate, Firefighting foam runoff Leaching from soil, Surface runoff, Direct discharge
Soil and Sediment Industrial emissions, Land application of biosolids, Deposition from air Atmospheric deposition, Spills, Landfill contamination
Air Emissions from manufacturing facilities, Volatilization from contaminated sites Atmospheric transport of volatile precursors
Biota (Wildlife, Humans) Consumption of contaminated water and food, Bioaccumulation Trophic transfer through food webs

Environmental Fate and Transport Mechanisms of Perfluorinated Cyclic Amines

The environmental fate of perfluorinated compounds is largely dictated by their unique chemical structure, particularly the strength of the carbon-fluorine (C-F) bond.

A defining characteristic of all PFAS, including perfluorinated cyclic amines, is their exceptional persistence. nih.gov The C-F bond is one of the strongest in organic chemistry, rendering these compounds highly resistant to degradation. e3s-conferences.orgnih.gov Consequently, they are not readily broken down by biotic processes like microbial degradation or by abiotic pathways such as hydrolysis and photolysis, which are effective for many other organic pollutants. nih.govresearchgate.net

While some polyfluorinated substances can transform in the environment, they typically degrade into other highly persistent PFAS, which are considered terminal products. nih.govnih.gov This extreme stability means that compounds like this compound are expected to persist in the environment for exceptionally long periods, leading to their designation as "forever chemicals". nih.govresearchgate.net The resistance to degradation is a primary reason for their accumulation and widespread presence in global ecosystems. nih.gov

PFAS are known to accumulate in living organisms, a process known as bioaccumulation. mdpi.comornl.gov The mechanisms and extent of bioaccumulation can differ based on the specific chemical structure (such as the length of the perfluorinated chain and the nature of the functional group) and the organism . ornl.govnih.gov Unlike many legacy persistent organic pollutants that accumulate in fatty tissues, several PFAS, particularly those with sulfonic and carboxylic acid groups, bind to proteins. nih.gov This leads to their accumulation in protein-rich tissues such as the liver, blood serum, and kidneys.

The potential for these compounds to magnify up the food chain (trophic transfer or biomagnification) has been demonstrated, especially for long-chain PFAS in aquatic food webs. researchgate.net However, the process is complex and not as straightforward as with lipid-soluble pollutants. nih.gov Studies in terrestrial ecosystems are less common but also indicate the potential for trophic transfer. nih.gov Given its structure as a perfluorinated amine, this compound is expected to have the potential to bioaccumulate, likely binding to proteins within organisms and transferring across trophic levels.

Table 2: Bioaccumulation Factors (BAF) for Selected PFAS in Aquatic Organisms

Compound Organism Tissue Bioaccumulation Factor (L/kg) Reference
PFOA Grass Carp Muscle 8,160 - 9,680 mdpi.com
PFOS Grass Carp Muscle 6,430 - 7,960 mdpi.com
PFOA Ostrea gigas (Oyster) Soft Tissues 6,410 - 9,680 mdpi.com
PFOS Ostrea gigas (Oyster) Soft Tissues 4,180 - 6,430 mdpi.com
PFOS Rana pipiens (Tadpole) Whole Body 19.6 - 119.3 mdpi.com

Note: Data for this compound is not available. The table shows data for related PFAS to illustrate the general potential for bioaccumulation.

Ecotoxicological Assessment and Comparative Hazard Profiling

The ecotoxicological effects of most individual PFAS, including this compound, have not been extensively studied. However, research on more well-known PFAS provides a basis for a comparative hazard assessment.

While ecotoxicological data specifically for this compound are scarce, studies on other PFAS have revealed a range of adverse effects in wildlife and laboratory animals. For legacy compounds like PFOS and PFOA, observed effects in aquatic organisms include immunotoxicity, carcinogenicity, developmental toxicity, and disruption of metabolic and endocrine systems. mdpi.comresearchgate.netnih.gov For instance, studies on the freshwater snail Lanistes carinatus exposed to PFOS showed increased oxidative stress and neurotoxicity. mdpi.com

Although not directly focused on ecotoxicology, research into partially fluorinated piperidine (B6355638) derivatives for pharmacological applications has noted that fluorination can affect properties like lipophilicity and rates of oxidative degradation, indicating that the presence and position of fluorine atoms on a piperidine ring influence biological interactions. researchgate.netnih.gov This suggests that the fully fluorinated structure of this compound would also have distinct biological activities that warrant further investigation.

Table 3: Overview of Ecotoxicological Effects of Selected PFAS on Aquatic Organisms

Compound(s) Organism(s) Observed Effects
PFOS Freshwater Snail (Lanistes carinatus) Oxidative damage, Neurotoxicity, Tissue damage mdpi.com
PFOS, PFOA, PFBS Midge (Chironomus riparius) Effects on growth, reproduction, and development across generations nih.gov
PFOA, PFOS Various (General) Cytotoxicity, Genotoxicity, Carcinogenicity, Immunotoxicity, Developmental toxicities researchgate.net
PFOS Amphipod (Gammarus insensitives) Altered antioxidant enzyme activity mdpi.com

Note: This table presents data on well-studied PFAS to profile the potential hazards associated with this class of compounds.

The combination of extreme persistence, bioaccumulation potential, and demonstrated toxicity of some PFAS has led to significant global concern. e3s-conferences.orgresearchgate.net This has prompted regulatory action worldwide, which is rapidly evolving. Initially, regulations targeted specific legacy compounds like PFOS and PFOA. For example, PFOS was added to the Stockholm Convention on Persistent Organic Pollutants, and the European Union has restricted its use through the REACH regulation. nih.gov

More recently, there is a strong movement towards regulating the thousands of PFAS as a single chemical class. nih.goviec.ch This approach is driven by the understanding that assessing each compound individually is impractical and that all PFAS share the common trait of high persistence. nih.gov The European Union is considering a broad restriction on the manufacture and use of all PFAS except for those deemed essential to society. nih.gov In the United States, the Environmental Protection Agency (EPA) has established health advisories for certain PFAS in drinking water and is taking steps to regulate them under various environmental laws. nih.govepa.gov While specific regulations for this compound or other perfluorinated heterocyclic compounds are not common, they would be encompassed by these broader, class-based regulatory initiatives.

Advanced Analytical Methodologies for Detection and Quantification of Perfluoro N Methylpiperidine

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are fundamental for the separation of perfluoro-N-methylpiperidine from complex sample matrices prior to detection. The choice of chromatographic method is dictated by the analyte's volatility, polarity, and the required sensitivity of the analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS), including those with amine functional groups. chromatographyonline.comdiva-portal.orgd-nb.infonih.govnih.gov The development of a robust LC-MS/MS method for this compound involves careful optimization of several parameters to achieve the desired sensitivity, selectivity, and accuracy.

Method development typically begins with the selection of an appropriate LC column, mobile phase composition, and gradient elution profile. Reversed-phase chromatography with C18 columns is commonly employed for PFAS analysis. diva-portal.org The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with the addition of modifiers to improve chromatographic peak shape and ionization efficiency. For instance, the use of 1-methylpiperidine (B42303) as a mobile phase additive has been shown to significantly enhance the sensitivity for certain perfluorinated acids by improving chromatographic resolution and ionization efficiency in negative ion mode electrospray ionization (ESI). researchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and matrix effects. d-nb.infonih.gov The following table presents typical validation data for the LC-MS/MS analysis of a range of PFAS, which can be extrapolated to the development of methods for this compound.

ParameterTypical Performance Characteristics
Linearity (R²) > 0.99
Limit of Detection (LOD) Low pg/L to ng/L range
Limit of Quantification (LOQ) Low ng/L to µg/L range
Accuracy (Recovery) 70-130%
Precision (RSD) < 20%
This table presents a summary of typical performance characteristics observed in validated LC-MS/MS methods for a variety of per- and polyfluoroalkyl substances. The exact values can vary depending on the specific analyte, matrix, and instrumentation.

The analysis of perfluorinated cyclic amines like this compound by chromatographic methods is not without its challenges. One of the primary difficulties is achieving adequate chromatographic resolution, especially for isomeric forms of the compound. chromatographyonline.com Branched and linear isomers of perfluorinated compounds can exhibit different toxicological properties, making their separation and individual quantification crucial. nih.gov Co-elution of isomers can lead to inaccurate quantification if not properly addressed.

Another significant challenge is achieving the required detection sensitivity, particularly in complex matrices such as biological fluids and environmental samples. chromatographyonline.com Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the mass spectrometer, can significantly impact the accuracy and precision of the measurement. Sample preparation techniques, such as solid-phase extraction (SPE), are often employed to remove interfering substances and concentrate the analyte, thereby improving sensitivity and reducing matrix effects.

Furthermore, the ubiquitous presence of PFAS in laboratory environments, from PTFE components in analytical instruments to laboratory air and reagents, can lead to background contamination and false-positive results, especially at the ultra-trace levels often required for environmental monitoring. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Perfluorinated Species

For volatile and semi-volatile perfluorinated compounds, gas chromatography-mass spectrometry (GC-MS) offers a viable analytical alternative to LC-MS. nih.gov While many perfluorinated acids and sulfonates require derivatization to increase their volatility for GC analysis, certain neutral and less polar perfluorinated compounds, including some perfluorinated amines, can be analyzed directly.

A study on the determination of perfluoro-N-methylcyclohexylpiperidine, a compound structurally similar to this compound, in rat blood utilized GC-MS with electron ionization (EI) and selected ion monitoring (SIM) for detection. The method involved a liquid-liquid extraction for sample cleanup. The following table summarizes the key parameters and findings of this study, which can serve as a valuable reference for developing a GC-MS method for this compound.

ParameterPerfluoro-N-methylcyclohexylpiperidine
Chromatographic Column CP-select 624 CB capillary column
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 181
Linearity Range 0.00975-0.39 and 0.39-3.9 mg/ml
Recovery 82%
Limit of Quantification (LOQ) 9 µg/ml
This data is adapted from a study on a structurally related compound and provides a strong basis for the development of analytical methods for this compound.

The fragmentation patterns observed in the mass spectrum are crucial for the identification and structural elucidation of the compound. For piperidine-based structures, fragmentation often involves the cleavage of the ring, leading to characteristic ions that can be used for confirmation. researchgate.netnih.govnist.gov

High-Resolution Mass Spectrometry for Isomer Differentiation and Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of perfluorinated compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions and the identification of unknown compounds. nih.govmdpi.comcurrenta.de This capability is particularly valuable for distinguishing between isomers of this compound, which have the same nominal mass but slightly different exact masses due to variations in their atomic arrangement.

HRMS, often coupled with liquid or gas chromatography, can provide the mass accuracy and resolution required to separate and identify different isomeric forms. mdpi.com By comparing the measured accurate mass to theoretical masses of potential isomers, analysts can confidently identify the specific isomers present in a sample.

Furthermore, HRMS is instrumental in the structural elucidation of novel or previously unidentified perfluorinated compounds. By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments at high resolution, it is possible to piece together the structure of an unknown analyte. nih.govresearchgate.net This non-targeted approach is crucial for a comprehensive understanding of the full scope of perfluorinated compounds in the environment.

Computational Chemistry and Predictive Modeling Approaches for Perfluoro N Methylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of Perfluoro-N-methylpiperidine. These methods can elucidate the profound effects of perfluorination on the piperidine (B6355638) ring and the N-methyl group.

DFT calculations can be employed to determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For this compound, these calculations would likely reveal a significant lowering of both HOMO and LUMO energy levels compared to its non-fluorinated counterpart, N-methylpiperidine. This is a common effect of fluorine substitution, which imparts high chemical and thermal stability. The large electronegativity of fluorine atoms would lead to a highly polarized molecule with a positive charge on the carbon backbone and the nitrogen atom, and negative charges on the fluorine atoms.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and softness, can be calculated to predict the reactivity of this compound. It is expected that the perfluorinated compound would exhibit lower reactivity compared to N-methylpiperidine due to the strong C-F bonds and the steric shielding provided by the fluorine atoms. Advanced quantum chemical methods, such as incremental Full Configuration Interaction (iFCI), can provide highly accurate calculations of bond dissociation energies, offering a deeper understanding of the stability of the C-F bonds in this compound. rsc.orgdigitellinc.com

A comparative analysis of the electronic properties of this compound and N-methylpiperidine using quantum chemical calculations is summarized in the table below.

PropertyN-methylpiperidine (Expected)This compound (Predicted)
HOMO Energy HigherSignificantly Lower
LUMO Energy HigherSignificantly Lower
HOMO-LUMO Gap SmallerLarger
Molecular Polarity ModerateHigh
Reactivity More ReactiveLess Reactive

This table presents expected trends based on the known effects of perfluorination on organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of this compound in various environments. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.

For this compound, MD simulations can be used to explore the chair and boat conformations of the piperidine ring and the orientation of the N-methyl group. The bulky and electronegative fluorine atoms are expected to significantly influence the conformational preferences and energy barriers between different conformers. These simulations can also reveal the impact of perfluorination on the flexibility and rigidity of the cyclic structure.

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases and biological systems. MD simulations can be used to study its interactions with water, organic solvents, and other molecules. Due to the hydrophobic and lipophobic nature of the perfluorinated backbone, this compound is expected to exhibit weak van der Waals interactions and limited hydrogen bonding capacity. msu.edu The simulations can quantify these interactions and provide insights into the solvation and partitioning behavior of the molecule. nih.govacs.org

The following table outlines the expected intermolecular interaction characteristics of this compound based on MD simulations.

Interacting MoleculeExpected Interaction StrengthKey Interaction Types
Water WeakWeak van der Waals, minimal hydrogen bonding
Hydrocarbons WeakWeak van der Waals, potential for phase separation
Other PFAS Moderatevan der Waals, dipole-dipole

Predictive Modeling of Environmental Partitioning and Transport Behavior

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, are essential for estimating the environmental partitioning and transport of this compound, for which experimental data is scarce. researchgate.net These models correlate the structural features of a molecule with its physicochemical properties and environmental behavior.

For this compound, QSPR models can be developed to predict key environmental parameters like the octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), and air-water partition coefficient (Kaw). mdpi.com These parameters are crucial for assessing the potential for bioaccumulation, soil and sediment sorption, and long-range atmospheric transport. Given its perfluorinated nature, this compound is expected to have a high Kow, indicating a tendency to partition into fatty tissues, and a significant potential for long-range transport. confex.comvlaggraduateschool.nl

Machine learning algorithms, such as random forests and neural networks, are increasingly being used to develop more accurate and robust predictive models for PFAS. nih.gov These models can handle complex, non-linear relationships between molecular descriptors and environmental properties. For this compound, a machine learning-based QSPR model could be trained on a dataset of other PFAS to predict its environmental fate with a higher degree of confidence. nih.gov

The table below summarizes the expected environmental partitioning behavior of this compound based on predictive modeling.

Partitioning CoefficientPredicted Value/BehaviorEnvironmental Implication
Log Kow HighPotential for bioaccumulation
Log Koc HighSorption to soil and sediment
Log Kaw Moderate to HighPotential for atmospheric transport

Development of Specialized Force Fields and Machine Learning Models for Perfluorinated Cyclic Systems

Accurate molecular simulations and predictive models for perfluorinated compounds like this compound rely on the availability of specialized force fields and machine learning models. Standard force fields often fail to accurately describe the unique properties of organofluorine compounds. acs.org

The development of a specialized force field for this compound would involve parameterizing the bonded and non-bonded interactions based on high-level quantum chemical calculations and experimental data, where available. acs.org This would include accurately capturing the torsional potentials around the C-C and C-N bonds within the perfluorinated ring, as well as the non-bonded interactions involving the highly electronegative fluorine atoms. researchgate.netresearchgate.net

Machine learning is also playing a crucial role in the development of predictive models for the properties of fluorinated compounds. blackthorn.aichemrxiv.orgrsc.org Machine learning models can be trained on existing data for other organofluorine compounds to predict a wide range of properties for new molecules like this compound, including its physicochemical properties, toxicity, and environmental fate. researchgate.net These models can accelerate the screening of new fluorinated compounds and help to prioritize those with more favorable environmental profiles.

The development of these specialized computational tools is an active area of research and is critical for advancing our understanding of the behavior of this compound and other perfluorinated cyclic systems.

Future Directions and Interdisciplinary Research Opportunities for Perfluoro N Methylpiperidine

Development of Sustainable and Green Synthetic Routes

The synthesis of perfluorinated compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. Future research must prioritize the development of sustainable and green synthetic methodologies for Perfluoro-N-methylpiperidine.

Current synthetic approaches to fluorinated piperidines often involve the hydrogenation of fluoropyridine precursors. acs.orgnih.gov A potential green route for this compound could be the catalytic hydrogenation of a suitable perfluorinated pyridine (B92270) precursor using renewable hydrogen sources like ethanol. rsc.org The development of highly selective and reusable heterogeneous catalysts, such as palladium on carbon, could significantly improve the environmental footprint of this process. acs.orgnih.gov

Another promising avenue is electrochemical fluorination. researchgate.netrsc.org Investigating the use of ionic liquids as recyclable reaction media for the electrochemical fluorination of N-methylpiperidine could offer a safer and more sustainable alternative to traditional methods. rsc.org Research should focus on optimizing reaction conditions to maximize the yield of the fully fluorinated product while minimizing the formation of byproducts and the cleavage of the C-N bond. researchgate.net

The principles of green chemistry, such as atom economy and the use of safer solvents, should guide the development of all new synthetic routes. dovepress.comchemijournal.comnih.govnih.gov A comparative analysis of potential synthetic pathways, considering factors like energy consumption, solvent use, and waste generation, would be invaluable.

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

Synthesis StrategyPotential AdvantagesResearch Focus
Catalytic Hydrogenation Use of abundant precursors; potential for high selectivity. acs.orgnih.govDevelopment of robust and recyclable catalysts; use of green hydrogen sources. rsc.org
Electrochemical Fluorination Direct fluorination; potential for high efficiency. researchgate.netUse of ionic liquids; optimization of electrode materials and reaction conditions. rsc.org
Flow Chemistry Improved safety and control; potential for scalability.Integration of catalytic or electrochemical methods into continuous flow systems.

Exploration of Novel Applications in Emerging Technologies

The unique physicochemical properties of perfluorinated compounds, such as high thermal stability, chemical inertness, and dielectric strength, make them attractive for various advanced applications. wikipedia.orgelectronics-cooling.comdakenchem.comepa.gov Research into the specific properties of this compound is needed to unlock its potential in emerging technologies.

One area of interest is its use as a liquid coolant in high-performance electronics and data centers. wikipedia.orgdakenchem.comsindathermal.com Perfluorinated liquids are known for their excellent heat transfer capabilities and electrical insulation properties. electronics-cooling.comepa.gov Future studies should characterize the thermal conductivity, heat capacity, boiling point, and dielectric constant of this compound to assess its suitability for single-phase or two-phase immersion cooling systems. wikipedia.org

The electrochemical stability of this compound could also make it a candidate for use in advanced energy storage devices, such as high-voltage electrolytes for batteries or supercapacitors. Its fully fluorinated structure may impart a wide electrochemical stability window, which is crucial for high-energy-density applications.

Furthermore, the chemical inertness and potential for long-term stability of this compound could make it a useful tracer compound in environmental or industrial process monitoring. Its unique mass spectrometric signature would allow for sensitive detection.

Table 2: Potential Applications of this compound in Emerging Technologies

Technology AreaPotential RoleKey Properties to Investigate
Electronics Cooling Dielectric heat transfer fluid. wikipedia.orgelectronics-cooling.comdakenchem.comepa.govsindathermal.comThermal stability, boiling point, dielectric strength, material compatibility.
Energy Storage High-voltage electrolyte component.Electrochemical stability window, ionic conductivity, solubility of salts.
Tracer Studies Inert tracer for environmental or industrial systems.Environmental persistence, low background levels, ease of detection.

Comprehensive Environmental Monitoring and Remediation Strategies

As a member of the PFAS family, this compound is expected to be persistent in the environment. mdpi.comasm.org The development of sensitive and specific analytical methods for its detection and quantification in various environmental matrices is a critical first step. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying and quantifying known and unknown PFAS. nih.govchemrxiv.orgunimi.it Future work should focus on developing and validating LC-HRMS methods specifically for this compound, including the synthesis of appropriate internal standards for accurate quantification.

Given its anticipated persistence, research into effective remediation strategies is paramount. While the biodegradation of highly fluorinated compounds is generally limited, some studies have shown that certain microorganisms can degrade some PFAS under specific conditions. mdpi.comnih.govmdpi.comresearchgate.net Investigations into the potential for microbial degradation of this compound, particularly under anaerobic conditions where reductive defluorination may be more favorable, are warranted. nih.gov

In the absence of effective biodegradation, physical and chemical remediation technologies will be necessary. Adsorption onto activated carbon is a common method for removing PFAS from water, and its effectiveness for this compound should be evaluated. Advanced oxidation and reduction processes are also being explored for PFAS destruction and should be tested for their efficacy in breaking down this compound.

Integrated Toxicological and Human Health Risk Assessments

There is a significant lack of toxicological data for this compound. An integrated approach, combining in silico, in vitro, and in vivo studies, is needed to assess its potential risks to human health.

Quantitative structure-activity relationship (QSAR) models can provide initial predictions of the toxicity of this compound based on its chemical structure and comparison with other PFAS. rsc.orgmdpi.comtandfonline.comnih.govresearchgate.net These computational models can help prioritize experimental testing and provide insights into potential mechanisms of toxicity. rsc.orgnih.gov

In vitro studies using human cell lines can provide valuable information on the potential for this compound to cause cellular damage, disrupt endocrine function, or induce other adverse effects. nih.gov These studies can also help to elucidate the molecular mechanisms underlying any observed toxicity.

Should in silico and in vitro studies indicate a potential for significant toxicity, targeted in vivo studies in animal models would be necessary to understand the compound's toxicokinetics (absorption, distribution, metabolism, and excretion) and to identify potential target organs. industrialchemicals.gov.au Such studies should be designed to inform a comprehensive human health risk assessment. nih.gov

Table 3: Framework for Integrated Toxicological and Health Risk Assessment

Assessment MethodObjectiveKey Parameters
In Silico (QSAR) Predict potential toxicity and prioritize testing. rsc.orgmdpi.comtandfonline.comnih.govresearchgate.netEndpoints such as carcinogenicity, reproductive toxicity, endocrine disruption.
In Vitro Assess cellular toxicity and mechanisms of action. nih.govCytotoxicity, genotoxicity, receptor binding, gene expression changes.
In Vivo (if warranted) Determine toxicokinetics and identify target organs. industrialchemicals.gov.auAbsorption, distribution, metabolism, excretion, organ-specific toxicity.
Risk Assessment Characterize potential human health risks. nih.govHazard identification, dose-response assessment, exposure assessment, risk characterization.

Synergistic Experimental and Computational Research Paradigms to Address Knowledge Gaps

Addressing the numerous knowledge gaps surrounding this compound will require a close integration of experimental and computational research. Computational chemistry, such as density functional theory (DFT), can be used to predict the fundamental physicochemical properties of the molecule, including its geometry, electronic structure, and spectroscopic signatures (e.g., NMR and mass spectra). nih.govresearchgate.netnih.gov These predictions can guide experimental characterization and aid in the interpretation of analytical data. rsc.org

Molecular dynamics simulations can be employed to understand the interactions of this compound with biological molecules, such as proteins and membranes, providing insights into its potential for bioaccumulation and toxicity. These simulations can also help in the design of novel materials, such as selective adsorbents for its removal from the environment.

A synergistic approach, where computational predictions are used to generate hypotheses that are then tested experimentally, will be the most efficient and effective way to advance our understanding of this compound. rsc.orgnih.gov This iterative process of modeling and experimentation will be crucial for filling the existing knowledge gaps and enabling a comprehensive assessment of the opportunities and challenges associated with this unique fluorinated compound. uq.edu.auresearchgate.neterefdn.orgerefdn.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.